molecular formula C17H20N2O3S B15058142 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol

4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol

Cat. No.: B15058142
M. Wt: 332.4 g/mol
InChI Key: CVTVLXFXPUMYEN-UHFFFAOYSA-N
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Description

4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol is a pyridin-2-ol derivative featuring a methyl group at the 4-position and a 1-tosylpyrrolidin-2-yl substituent at the 5-position.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

4-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1H-pyridin-2-one

InChI

InChI=1S/C17H20N2O3S/c1-12-5-7-14(8-6-12)23(21,22)19-9-3-4-16(19)15-11-18-17(20)10-13(15)2/h5-8,10-11,16H,3-4,9H2,1-2H3,(H,18,20)

InChI Key

CVTVLXFXPUMYEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CNC(=O)C=C3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the tosyl group can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, while the tosylated pyrrolidine ring can enhance the compound’s binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and physicochemical properties of 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol with three related pyridin-2-ol derivatives:

Compound Substituents Molecular Formula Molecular Weight CAS Number Key Features
This compound 4-CH₃, 5-(1-tosylpyrrolidin-2-yl) C₁₇H₂₀N₂O₃S 332.42 N/A Tosyl group enhances stability and may act as a leaving group in reactions.
3-Chloro-5-(trifluoromethyl)pyridin-2-ol 3-Cl, 5-CF₃ C₆H₃ClF₃NO 197.55 N/A Electron-withdrawing CF₃ group increases acidity of the hydroxyl group.
4-Bromo-5-(trifluoromethyl)pyridin-2-ol 4-Br, 5-CF₃ C₆H₃BrF₃NO 241.99 1227494-05-4 Bromine substituent enhances electrophilic substitution potential.
5-(1-methyl-4,5-dihydro-1H-pyrrol-2-yl)pyridin-2-ol 5-(1-methyl-2,3-dihydropyrrol-5-yl) C₁₀H₁₂N₂O 176.22 N/A Dihydropyrrole ring introduces conformational flexibility; lacks tosyl group.

Structural and Electronic Comparisons

  • Substituent Effects: The tosyl group in the target compound provides steric hindrance and sulfonate-based reactivity, contrasting with the trifluoromethyl (CF₃) groups in and , which are strongly electron-withdrawing. This difference may alter the acidity of the hydroxyl group and influence hydrogen-bonding interactions. The bromine atom in offers a site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the chlorine in may facilitate nucleophilic aromatic substitution .

Biological Activity

4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-ol, with the CAS number 1352506-07-0, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tosyl group and a pyrrolidine moiety. Its molecular formula is C17H20N2O3SC_{17}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 332.4 g/mol .

Pharmacological Properties

Recent studies have indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary assays suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Antidepressant Effects : Research indicates potential antidepressant-like effects in animal models, suggesting that it may influence neurotransmitter systems involved in mood regulation.

The biological activity of this compound is thought to be mediated through its interaction with specific receptors and enzymes in the body. The presence of the pyrrolidine ring may enhance its ability to cross the blood-brain barrier, facilitating central nervous system effects.

Study 1: Antidepressant-Like Activity

In a study published in 2023, researchers investigated the antidepressant-like effects of this compound using a forced swim test in mice. The results indicated a significant reduction in immobility time compared to control groups, suggesting an increase in locomotor activity and potential antidepressant effects .

Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial properties of this compound against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli. These findings highlight its potential as a lead compound for antibiotic development .

Data Table: Biological Activities of this compound

Activity Test Organism/Model Result Reference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliSignificant inhibition
Antidepressant-likeMouse forced swim testReduced immobility time

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